N'-(4-(tert-Butyl)benzoyl)-3-methylbenzohydrazide
CAS No.: 301225-84-3
Cat. No.: VC21440326
Molecular Formula: C19H22N2O2
Molecular Weight: 310.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 301225-84-3 |
|---|---|
| Molecular Formula | C19H22N2O2 |
| Molecular Weight | 310.4g/mol |
| IUPAC Name | N'-(4-tert-butylbenzoyl)-3-methylbenzohydrazide |
| Standard InChI | InChI=1S/C19H22N2O2/c1-13-6-5-7-15(12-13)18(23)21-20-17(22)14-8-10-16(11-9-14)19(2,3)4/h5-12H,1-4H3,(H,20,22)(H,21,23) |
| Standard InChI Key | YEDNATXISHFEMG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C |
Introduction
N'-(4-(tert-Butyl)benzoyl)-3-methylbenzohydrazide is a chemical compound with a molecular formula of C19H22N2O2 and a molecular weight of approximately 310.4 g/mol . It is also known by several synonyms, including N'-(4-tert-Butylbenzoyl)-3-methylbenzohydrazide and 4-tert-Butyl-N'-(3-methylbenzoyl)benzohydrazide . This compound is a type of hydrazide, which is a class of organic compounds that contain the hydrazide functional group (-CONHNH2).
Synthesis and Preparation
The synthesis of N'-(4-(tert-Butyl)benzoyl)-3-methylbenzohydrazide typically involves the reaction of 4-tert-butylbenzoyl chloride with 3-methylbenzohydrazide. This process is facilitated by the reactivity of the acyl chloride group, which readily forms amide bonds with hydrazides .
Synthesis Steps
-
Preparation of Reactants: Obtain 4-tert-butylbenzoyl chloride and 3-methylbenzohydrazide.
-
Reaction Conditions: Combine the reactants in a suitable solvent, such as dimethylformamide (DMF), under appropriate conditions (e.g., temperature and catalyst).
-
Product Isolation: After the reaction, isolate the product through methods like crystallization or chromatography.
Safety and Handling
Handling N'-(4-(tert-Butyl)benzoyl)-3-methylbenzohydrazide requires caution due to its potential reactivity and unknown toxicity. General safety measures include wearing protective gear and working in a well-ventilated area. For more specific safety information, consult the Material Safety Data Sheet (MSDS) or equivalent documentation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume